STA-9584

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No. : S548146
  • CAS No. : 906481-23-0
  • Molecular Formula : C28H29N3O6
  • Molecular Weight : 503.55
  • Purity : >98% (or refer to the Certificate of Analysis)
  • Availability : Please inquire
  • Price : Please inquire
CAS Number

906481-23-0

Product Name

STA-9584

IUPAC Name

(S)-2-amino-N-(2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)phenyl)-3-phenylpropanamide hydrochloride

Molecular Formula

C28H29N3O6

Molecular Weight

503.55

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

INCHI

InChI=1S/C28H29N3O6.ClH/c1-33-23-11-10-18(13-22(23)31-28(32)21(29)12-17-8-6-5-7-9-17)20-16-30-37-26(20)19-14-24(34-2)27(36-4)25(15-19)35-3;/h5-11,13-16,21H,12,29H2,1-4H3,(H,31,32);1H/t21-;/m0./s1

INCHI Key

DPEXZURXDJIYRS-BOXHHOBZSA-N

SMILES

O=C(NC1=CC(C2=C(C3=CC(OC)=C(OC)C(OC)=C3)ON=C2)=CC=C1OC)[C@@H](N)CC4=CC=CC=C4.[H]Cl

Solubility

Soluble in DMSO, not in water

Synonyms

STA9584; STA 9584; STA9584.

Shell Life

>2 years if stored properly

STA-9584 is a potent vascular disrupting agent, which exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors. In vitro, 2-methoxy-5-(5-(3,4,5-trimethoxyphenyl)isoxazol-4-yl)aniline (STA-9122) (active metabolite of STA-9584 ) displayed increased potency relative to other tubulin-binding agents and was highly cytotoxic to tumor cells. STA-9584 induced significant tumor regressions in prostate and breast xenograft models in vivo and, in an aggressive syngeneic model, demonstrated superior tumor growth inhibition and a positive therapeutic index relative to combretastatin A-4 phosphate (CA4P).

1: Foley KP, Zhou D, Borella C, Wu Y, Zhang M, Jiang J, Li H, Sang J, Korbut T, Ye J, Zhang X, Barsoum J, Sonderfan AJ. The vascular disrupting agent STA-9584 exhibits potent antitumor activity by selectively targeting microvasculature at both the center and periphery of tumors. J Pharmacol Exp Ther. 2012 Nov;343(2):529-38. doi: 10.1124/jpet.112.196873. Epub 2012 Jul 26. PubMed PMID: 22837008.

  
Submit